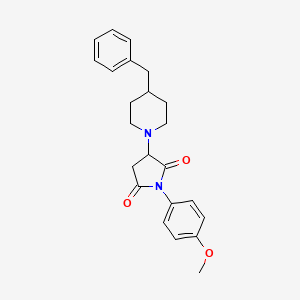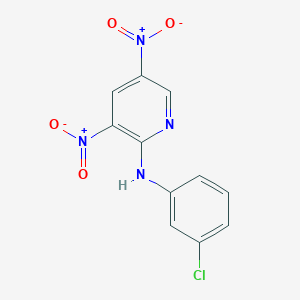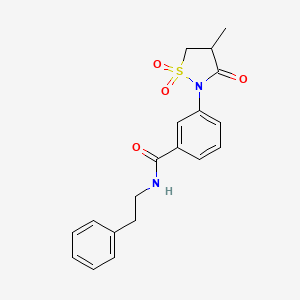
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has been used recreationally due to its stimulant properties. However, its potential as a research tool has been explored in recent years due to its unique properties and mechanism of action.
作用機序
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione acts by inhibiting the reuptake of dopamine and serotonin and increasing their release. This leads to increased levels of these neurotransmitters in the synapse, resulting in enhanced signaling and activation of their respective receptors. This mechanism of action is similar to that of other stimulants such as amphetamines and cocaine.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, alertness, and increased energy. However, its use has been associated with adverse effects such as insomnia, anxiety, and nausea.
実験室実験の利点と制限
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages as a research tool, including its ability to selectively release dopamine and serotonin and its relatively low toxicity compared to other stimulants. However, its use in research is limited by its potential for abuse and the lack of standardized protocols for its administration and dosing.
将来の方向性
Future research on 3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione could focus on its potential as a therapeutic agent for conditions such as depression and addiction. It could also be used to study the role of dopamine and serotonin in the regulation of various physiological processes, including appetite and sleep. Additionally, further studies could explore the development of novel analogs of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound with unique properties and mechanisms of action that have been studied extensively in scientific research. Its potential as a research tool and therapeutic agent warrants further investigation, and future studies could lead to the development of novel treatments for various physiological and pathological conditions.
合成法
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde and piperidine followed by the addition of benzyl chloride and then cyclization with maleic anhydride. The synthesis of this compound has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.
科学的研究の応用
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been used in scientific research to study its effects on the central nervous system. It acts as a dopamine and serotonin releasing agent, leading to increased levels of these neurotransmitters in the brain. This property has been used to study the role of dopamine and serotonin in various physiological and pathological conditions, including addiction, depression, and anxiety.
特性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-20-9-7-19(8-10-20)25-22(26)16-21(23(25)27)24-13-11-18(12-14-24)15-17-5-3-2-4-6-17/h2-10,18,21H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFHCITPXFBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4R*)-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5189349.png)
![(3R*,4R*)-1-(4-methylbenzoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5189354.png)
![1-(3-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B5189355.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5189366.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5189393.png)
![methyl 4-({[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5189401.png)
![5-methyl-N-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5189407.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3-chlorobenzamide](/img/structure/B5189423.png)
![N-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5189433.png)
![2-[(2-bromobenzyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5189444.png)

